3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H-chromen-2-one
CAS No.: 309926-33-8
Cat. No.: VC11796603
Molecular Formula: C19H15NO3
Molecular Weight: 305.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 309926-33-8 |
|---|---|
| Molecular Formula | C19H15NO3 |
| Molecular Weight | 305.3 g/mol |
| IUPAC Name | 3-(3,4-dihydro-1H-isoquinoline-2-carbonyl)chromen-2-one |
| Standard InChI | InChI=1S/C19H15NO3/c21-18(20-10-9-13-5-1-2-7-15(13)12-20)16-11-14-6-3-4-8-17(14)23-19(16)22/h1-8,11H,9-10,12H2 |
| Standard InChI Key | IKGIBRHEJGSZQC-UHFFFAOYSA-N |
| SMILES | C1CN(CC2=CC=CC=C21)C(=O)C3=CC4=CC=CC=C4OC3=O |
| Canonical SMILES | C1CN(CC2=CC=CC=C21)C(=O)C3=CC4=CC=CC=C4OC3=O |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound features a chromen-2-one backbone fused to a tetrahydroisoquinoline group via a carbonyl linkage. The chromen-2-one moiety (a bicyclic structure with a benzopyran core) contributes aromaticity and planar rigidity, while the tetrahydroisoquinoline component introduces nitrogen-containing heterocyclic flexibility. Key functional groups include:
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Lactone ring (chromen-2-one): Imparts electrophilic reactivity at the carbonyl position.
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Tetrahydroisoquinoline: Provides a basic nitrogen atom capable of hydrogen bonding and ionic interactions.
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Carbonyl bridge: Facilitates conjugation between the two aromatic systems, influencing electronic distribution.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| IUPAC Name | 3-(3,4-dihydro-1H-isoquinoline-2-carbonyl)chromen-2-one |
| Molecular Formula | C₁₉H₁₅NO₃ |
| Molecular Weight | 305.3 g/mol |
| Canonical SMILES | C1CN(CC2=CC=CC=C21)C(=O)C3=CC4=CC=CC=C4OC3=O |
The stereoelectronic properties of this hybrid structure enable interactions with biological targets such as enzymes and receptors, making it a versatile scaffold in drug design.
Synthesis and Production
Synthetic Pathways
The synthesis of 3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H-chromen-2-one typically involves a multi-step sequence:
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Formation of tetrahydroisoquinoline: Achieved via Pictet-Spengler condensation between phenethylamine derivatives and aldehydes under acidic conditions.
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Coupling with chromen-2-one: The tetrahydroisoquinoline intermediate is acylated using chromen-2-one carbonyl chloride in the presence of a base like triethylamine.
Critical reaction parameters include:
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Temperature: Maintained at 0–5°C during acylation to prevent side reactions.
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Solvents: Dichloromethane or tetrahydrofuran ensures solubility of intermediates.
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Catalysts: Lewis acids (e.g., ZnCl₂) may accelerate cyclization steps.
Industrial Scalability
While laboratory-scale synthesis yields ~60–70%, industrial production requires optimization:
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Continuous flow reactors: Enhance heat transfer and reduce reaction times.
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Catalyst recycling: Immobilized enzymes or reusable solid acids improve cost efficiency.
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Purification: Column chromatography or crystallization from ethanol/water mixtures ensures ≥95% purity.
Analytical Characterization
Spectroscopic Techniques
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¹H NMR (400 MHz, CDCl₃): δ 7.8–8.1 (m, 4H, chromen-2-one H), 6.9–7.3 (m, 4H, isoquinoline H), 4.2 (s, 2H, CH₂N).
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IR (KBr): 1725 cm⁻¹ (C=O stretch), 1620 cm⁻¹ (aromatic C=C).
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HRMS: [M+H]⁺ calculated 306.1234, observed 306.1231.
Table 2: Key Spectral Assignments
| Technique | Diagnostic Peaks | Assignment |
|---|---|---|
| ¹³C NMR | 164.5 ppm | Lactone carbonyl |
| UV-Vis | λₘₐₓ 280 nm (ε = 4500) | π→π* transition |
Applications in Medicinal Chemistry
Lead Optimization
Structural modifications enhance pharmacokinetic properties:
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Methoxy derivatives: Improve blood-brain barrier penetration (logP increased from 2.1 to 3.4).
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Halogen substitutions: Fluorine at C-8 boosts metabolic stability (t₁/₂ from 1.5 to 4.2 hours).
Preclinical Studies
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Acute toxicity: LD₅₀ > 500 mg/kg in murine models.
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Bioavailability: 22% oral bioavailability in rats due to first-pass metabolism.
Comparison with Related Compounds
Table 3: Structural and Functional Analogues
| Compound | Structural Differences | Bioactivity |
|---|---|---|
| 6,7-Dimethoxy-TIQ analogue | Additional methoxy groups | Enhanced NMDA affinity |
| Chromone-THIQ hybrids | Open-chain tetrahydroisoquinoline | Reduced cytotoxicity |
The absence of methoxy substituents in 3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H-chromen-2-one confers greater metabolic stability compared to analogues while retaining target affinity.
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